N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core fused to a pyrrolidine ring at the 8-position, with a 6-(trifluoromethyl)nicotinamide substituent attached via the pyrrolidin-3-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazolopyrazine moiety may contribute to π-π stacking interactions in biological targets .
Propriétés
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c17-16(18,19)12-2-1-10(7-21-12)15(27)23-11-3-5-25(8-11)13-14-24-22-9-26(14)6-4-20-13/h1-2,4,6-7,9,11H,3,5,8H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBDSOUMOCBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for anti-cancer therapies.
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity at the nanomolar level. This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cellular growth and migration.
Biochemical Pathways
The compound affects the c-Met signaling pathway . This pathway is involved in cell growth and survival. By inhibiting c-Met kinase, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death.
Analyse Biochimique
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation. The interaction with c-Met kinase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing its normal function. Additionally, it may interact with other biomolecules, such as signaling proteins, which further modulates cellular responses.
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it has been observed to induce apoptosis and inhibit proliferation by disrupting key signaling pathways such as the PI3K/AKT pathway. This disruption leads to changes in gene expression that promote cell death and reduce metabolic activity, thereby inhibiting tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes like c-Met kinase, leading to enzyme inhibition. This binding is facilitated by the structural compatibility of the compound with the enzyme’s active site. Additionally, it may activate or inhibit other enzymes, leading to changes in cellular processes such as gene expression and signal transduction.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound exhibits high stability and potent activity. Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that while the compound remains effective in inhibiting target enzymes and affecting cellular functions, its stability can be compromised under certain conditions, necessitating careful handling and storage.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without significant toxicity. At higher doses, adverse effects such as toxicity and organ damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular energy balance. These interactions can significantly impact cellular metabolism and overall cell function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its subsequent localization to target sites. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters, which determine its accumulation in specific tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing off-target effects.
Activité Biologique
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide is a synthetic compound with a complex structure that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrazine core fused with a pyrrolidine moiety and a trifluoromethyl group attached to the nicotinamide structure.
| Property | Value |
|---|---|
| Chemical Formula | C14H15F3N6 |
| Molecular Weight | 327.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034296-16-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolopyrazine ring facilitates hydrogen bonding and π-π interactions while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, potentially leading to various therapeutic effects.
Anticancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative with a similar framework showed moderate antineoplastic activity against human cancer cell lines (TK-10 and HT-29) at concentrations as low as 10 µg/mL. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Case Study 2 : Compounds with similar triazolopyrazine structures have demonstrated effective trichomonacidal activity against Trichomonas vaginalis, suggesting that this compound may also exhibit antimicrobial effects .
Neuroprotective Effects
Some derivatives have shown neuroprotective properties:
- Case Study 3 : Inhibition of neuronal nitric oxide synthase by related compounds has been linked to neuroprotection in models of neurotoxicity . This suggests that the compound may have potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The unique electronic and steric properties imparted by the triazolopyrazine ring contribute to the compound's selectivity and potency. SAR studies indicate that modifications in the trifluoromethyl group can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased binding affinity |
| Alteration of nitrogen positions | Enhanced receptor selectivity |
Comparaison Avec Des Composés Similaires
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogues:
Key Structural Comparisons
Core Heterocycle Variations: The target compound and share the [1,2,4]triazolo[4,3-a]pyrazine core, whereas uses a [1,2,4]triazolo[4,3-b]pyridazine system, which alters electron distribution and binding affinity .
Substituent Effects :
- The 6-(trifluoromethyl) group in the target compound and enhances resistance to oxidative metabolism compared to the thiophene in or the 5-fluoro group in .
- The azetidine linker in introduces conformational rigidity, which may improve target selectivity over the flexible pyrrolidine in the target compound .
Pharmacophore Implications :
- The nicotinamide moiety in the target compound and is a common pharmacophore in kinase inhibitors (e.g., PARP or PI3K inhibitors), whereas the pyrimidine in suggests nucleoside analog activity .
Research Findings and Limitations
- Synthetic Accessibility : Compounds like and are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, as inferred from methods in . The target compound likely follows similar routes.
- Data Gaps: No evidence provides solubility, bioavailability, or IC₅₀ data for the target compound. Comparisons rely on structural extrapolation.
- Safety Profiles : Bromazolam () and flunitrazolam () highlight that triazole-containing compounds can exhibit CNS activity, but this is speculative for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
